molecular formula C8H13ClN2O B13788085 1-Phenyl-2-hydrazinoethanol hydrochloride CAS No. 63918-87-6

1-Phenyl-2-hydrazinoethanol hydrochloride

Cat. No.: B13788085
CAS No.: 63918-87-6
M. Wt: 188.65 g/mol
InChI Key: IUDUOXGCZJGARE-UHFFFAOYSA-N
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Description

1-Phenyl-2-hydrazinoethanol hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and phenylethanol, characterized by the presence of a phenyl group attached to a hydrazinoethanol moiety. This compound is often used in synthetic chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hydrazinoethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethylene oxide in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-hydrazinoethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetaldehyde, while substitution reactions can produce a variety of substituted phenylhydrazine derivatives .

Scientific Research Applications

1-Phenyl-2-hydrazinoethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-hydrazinoethanol hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

    Phenylhydrazine: A related compound with similar reactivity but lacking the hydroxyl group.

    2-Phenylethanol: Similar structure but without the hydrazino group.

    Hydrazine: A simpler compound with broader reactivity but less specificity.

Uniqueness: 1-Phenyl-2-hydrazinoethanol hydrochloride is unique due to the presence of both hydrazino and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in synthetic chemistry and biomedical research .

Properties

CAS No.

63918-87-6

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-hydrazinyl-1-phenylethanol;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c9-10-6-8(11)7-4-2-1-3-5-7;/h1-5,8,10-11H,6,9H2;1H

InChI Key

IUDUOXGCZJGARE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNN)O.Cl

Origin of Product

United States

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